![molecular formula C19H22ClN5O2 B2572015 N1-(2-chlorobenzyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide CAS No. 1234849-12-7](/img/structure/B2572015.png)
N1-(2-chlorobenzyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide
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Overview
Description
N1-(2-chlorobenzyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a small molecule inhibitor of a protein kinase that plays a critical role in the regulation of cellular processes, including cell growth, differentiation, and apoptosis.
Scientific Research Applications
Sigma-1 Receptor Antagonists for Neuropathic Pain Treatment
Research has demonstrated the effectiveness of novel compounds, including those based on the pyrimidine scaffold, as potent sigma-1 receptor (σ1R) antagonists. These antagonists have shown significant pharmacological activity against neuropathic pain. One study highlighted the synthesis and biological evaluation of these compounds, identifying a derivative with a high binding affinity to the σ1R receptor and notable σ-1/2 selectivity. This compound exhibited dose-dependent antinociceptive effects in neuropathic pain models without causing motor impairments, suggesting its potential as a new class of drugs for treating neuropathic pain (Yu Lan et al., 2014).
Neuropeptide Y Y1 Receptor Antagonists for Obesity Treatment
Another study focused on the synthesis and evaluation of novel benzimidazoles (BI) as selective neuropeptide Y (NPY) Y1 receptor antagonists, aiming to develop anti-obesity drugs. The research found that specific substitutions on the benzimidazole scaffold significantly increased affinity for the Y1 receptor, with one compound demonstrating 400-fold more potency than previous derivatives. This high selectivity for the Y1 receptor over other NPY receptors suggests the therapeutic potential of these BI antagonists in obesity treatment (H. Zarrinmayeh et al., 1998).
Antidepressant and Nootropic Agents
The synthesis and pharmacological evaluation of N′-[(1Z)-(substituted aromatic)methylidene] pyridine-4-carbohydrazides and N-[3-chloro-2-(substituted aromatic)-4-oxoazetidin-1-yl]pyridine-4-carboxamides were described in research exploring potential antidepressant and nootropic agents. The study identified compounds with significant antidepressant activity and nootropic activity, highlighting the potential of the 2-azetidinone skeleton as a CNS active agent for therapeutic use (Asha B. Thomas et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cdk2, a protein kinase involved in regulating the cell cycle .
Mode of Action
Compounds with similar structures have been shown to inhibit cdk2, which could lead to alterations in cell cycle progression and induction of apoptosis .
Biochemical Pathways
Inhibition of cdk2, as seen with similar compounds, would affect the cell cycle, particularly the transition from g1 phase to s phase .
Result of Action
Similar compounds have been found to inhibit the growth of various cell lines, suggesting potential cytotoxic activities .
properties
IUPAC Name |
N'-[(2-chlorophenyl)methyl]-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O2/c20-16-5-2-1-4-15(16)13-24-18(27)17(26)23-12-14-6-10-25(11-7-14)19-21-8-3-9-22-19/h1-5,8-9,14H,6-7,10-13H2,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJCAJCJZCVJNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CC=C2Cl)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-chlorobenzyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide |
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